Cas no 158851-30-0 ((3S)-3-(tert-butoxycarbonylamino)butanoic acid)

(3S)-3-(tert-Butoxycarbonylamino)butanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis, and the presence of a tert-butoxycarbonyl (Boc) protecting group, ensuring stability under various reaction conditions. The carboxylic acid functionality allows for further derivatization, making it a versatile building block for peptides and bioactive compounds. The Boc group can be selectively removed under mild acidic conditions, offering flexibility in multi-step syntheses. This compound is particularly valuable in the preparation of optically active pharmaceuticals and fine chemicals, where precise stereochemical control is essential. Its consistent quality and reliable performance make it a preferred choice in research and industrial settings.
(3S)-3-(tert-butoxycarbonylamino)butanoic acid structure
158851-30-0 structure
商品名:(3S)-3-(tert-butoxycarbonylamino)butanoic acid
CAS番号:158851-30-0
MF:C9H17NO4
メガワット:203.2356
MDL:MFCD00270345
CID:65505
PubChem ID:5706671

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-(tert-Butoxycarbonylamino)butyric acid
    • Boc-L-beta-homoalanine
    • Boc-L-β-homoalanine
    • Boc-β-HoAla-OH
    • (S)-3-(Boc-amino)butyric acid
    • (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid
    • (S)-N-Boc-3-Aminobutyric Acid
    • Boc-beta-HoAla-OH
    • Boc-beta-homoalanine
    • Boc-B-HoAla-OH
    • Boc-L-3-Abu-OH
    • Boc-L-beta-HAla-OH
    • BOC-L-ß-HOMOALANINE
    • Boc-β-Homoala-OH
    • (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • -HoAla-OH
    • Boc--HoAla-OH
    • BOC-SS-HOMOALA
    • BOC-ALA-(C*CH2)OH
    • Boc-β-homoalanine
    • Boc-L-Homoalanine
    • BOC-B-HOMOALANINE
    • Boc-beta-Homoala-OH
    • Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3S)-
    • (S)-3-(tert-Butoxycarbonylamino)butanoic acid
    • (3S)-3-(tert-butoxycarbonylamino)butanoic acid
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • (3S)-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]butanoic acid
    • boc-
    • EN300-140698
    • MFCD00270345
    • CS-W015456
    • AKOS015836598
    • AM84522
    • W-200141
    • AS-17622
    • AKOS015908744
    • J-009664
    • A-HoAla-OH
    • Boc-L-I(2)-homoalanine
    • (s)-3-(n-boc-amino)butyric acid
    • 158851-30-0
    • Boc-beta-Homoala-OH, >=98.0% (TLC)
    • Boc-L-
    • (3S)-3-(tert-butoxycarbonylamino)butanoic acid;(S)-N-Boc-3-aminobutyric acid
    • Boc-l-b-homoalanine
    • A-homoalanine
    • Boc-Ala-(C#CH2)OH
    • SCHEMBL1372203
    • DTXSID70420711
    • A809972
    • PYNDHEONPQYIAN-LURJTMIESA-N
    • boc-ss-Homoalanine
    • CHEMBL1222400
    • A-Homoala-OH
    • MDL: MFCD00270345
    • インチ: 1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
    • InChIKey: PYNDHEONPQYIAN-LURJTMIESA-N
    • ほほえんだ: O(C(N([H])[C@@]([H])(C([H])([H])[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 6800577

計算された属性

  • せいみつぶんしりょう: 203.115758g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 203.115758g/mol
  • 単一同位体質量: 203.115758g/mol
  • 水素結合トポロジー分子極性表面積: 75.6Ų
  • 重原子数: 14
  • 複雑さ: 219
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.1010
  • ゆうかいてん: 73-78°C
  • ふってん: 339.5°Cat760mmHg
  • フラッシュポイント: 159.1°C
  • 屈折率: 1.46
  • すいようせい: Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 1.76520
  • ひせんこうど: -18° (c=1, CHCl3)
  • ようかいせい: 未確定

(3S)-3-(tert-butoxycarbonylamino)butanoic acid セキュリティ情報

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-140698-0.5g
(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
158851-30-0 95%
0.5g
$34.0 2023-06-06
abcr
AB165816-10 g
Boc-L-beta-homoalanine; 95%
158851-30-0
10g
€371.70 2022-06-11
Enamine
EN300-140698-0.1g
(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
158851-30-0 95%
0.1g
$19.0 2023-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022723-250mg
(S)-3-((tert-Butoxycarbonyl)amino)butanoic acid
158851-30-0 97%
250mg
¥39 2023-03-07
Enamine
EN300-140698-0.05g
(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
158851-30-0 95%
0.05g
$19.0 2023-06-06
Enamine
EN300-140698-25.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
158851-30-0 95%
25g
$636.0 2023-06-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117042-250mg
(3S)-3-(tert-butoxycarbonylamino)butanoic acid
158851-30-0 98%
250mg
¥108.90 2023-09-04
eNovation Chemicals LLC
D375942-50g
Boc-L-beta-homoalanine
158851-30-0 97%
50g
$2000 2023-09-03
Chemenu
CM220034-5g
Boc-L-beta-homoalanine
158851-30-0 97%
5g
$138 2021-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94779-25G
(3S)-3-(tert-butoxycarbonylamino)butanoic acid
158851-30-0 97%
25g
¥ 640.00 2023-04-04

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 合成方法

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 関連文献

(3S)-3-(tert-butoxycarbonylamino)butanoic acidに関する追加情報

(3S)-3-(tert-butoxycarbonylamino)butanoic acid: A Comprehensive Overview

(3S)-3-(tert-butoxycarbonylamino)butanoic acid, also known by its CAS number 158851-30-0, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of butanoic acid, with a specific stereochemistry at the third carbon atom, designated as the (S) configuration. The presence of the tert-butoxycarbonyl (Boc) group attached to the amino group makes this compound a protected amino acid, which is widely used in peptide synthesis and other biochemical applications.

The structure of (3S)-3-(tert-butoxycarbonylamino)butanoic acid is characterized by a four-carbon chain, with a carboxylic acid group at one end and an amino group protected by the Boc group at the third carbon. The Boc group is a common protecting group in peptide synthesis, as it provides excellent protection under mild conditions and can be easily removed using acidic conditions such as trifluoroacetic acid (TFA). This makes the compound highly versatile in various synthetic protocols.

Recent studies have highlighted the importance of stereochemistry in biological systems, and (3S)-configuration plays a crucial role in determining the biological activity of this compound. The (S) configuration ensures that the molecule interacts correctly with biological targets, such as enzymes or receptors, making it a valuable tool in drug discovery and development.

In terms of synthesis, (3S)-3-(tert-butoxycarbonylamino)butanoic acid can be prepared through various methods, including resolution of racemic mixtures or direct asymmetric synthesis. The use of chiral resolving agents or asymmetric catalysis has become increasingly popular due to their high efficiency and selectivity. These methods not only ensure the correct stereochemistry but also minimize waste and environmental impact, aligning with green chemistry principles.

The application of this compound extends beyond peptide synthesis. It has been utilized in the study of amino acid metabolism, enzyme kinetics, and as a building block in the construction of more complex molecules. Recent research has explored its role in bioconjugation chemistry, where it serves as a linker between different biomolecules, enabling the creation of novel bioconjugates with potential therapeutic applications.

One area of emerging interest is the use of (3S)-3-(tert-butoxycarbonylamino)butanoic acid in drug delivery systems. Its ability to form stable complexes with various drugs has led to investigations into its potential as a carrier molecule for targeted drug delivery. This application leverages both its chemical stability and its compatibility with biological systems.

In addition to its practical applications, this compound has been instrumental in advancing our understanding of stereochemical interactions in biological systems. Studies have shown that the (S) configuration significantly influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for its function in biological environments.

From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound at high precision. These techniques not only confirm its structure but also provide insights into its dynamic behavior in solution, which is essential for understanding its reactivity and stability.

The continued exploration of (3S)-3-(tert-butoxycarbonylamino)butanoic acid highlights its importance as a versatile tool in chemical research. Its unique combination of stereochemistry and functional groups makes it a valuable asset in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:158851-30-0)(3S)-3-(tert-butoxycarbonylamino)butanoic acid
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清らかである:99%/99%
はかる:25g/100g
価格 ($):332.0/956.0